Aleprylic acid

Description

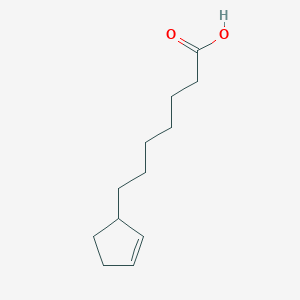

Aleprylic acid (systematic name: 7-(2-cyclopentenyl)-heptanoic acid) is a cyclopentenyl fatty acid with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol . It belongs to the chaulmoogric acid series, a group of structurally related fatty acids characterized by a cyclopentenyl ring attached to a carboxylic acid via an alkyl chain. This compound was first isolated from the seeds of Hydnocarpus wightianus (syn. H. wightiana), a plant historically used in traditional medicine for treating leprosy and skin diseases . Its structure comprises a seven-carbon alkyl chain terminating in a cyclopentenyl group, distinguishing it from other homologs in the series through chain length and substituent positioning .

This compound has a melting point of 32°C and a specific optical rotation of [α] +90° . Its biosynthesis in plants involves the elongation of shorter-chain cyclopentenyl precursors, a pathway shared with hydnocarpic and chaulmoogric acids . While its pharmacological properties are less studied compared to its higher homologs, it is hypothesized to contribute to the antimicrobial and anti-inflammatory activities of Hydnocarpus oils .

Properties

CAS No. |

2348-91-6 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

7-cyclopent-2-en-1-ylheptanoic acid |

InChI |

InChI=1S/C12H20O2/c13-12(14)10-4-2-1-3-7-11-8-5-6-9-11/h5,8,11H,1-4,6-7,9-10H2,(H,13,14) |

InChI Key |

GMYNCKRSFMEXPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C=C1)CCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Electrolytic Synthesis of dl-Aleprylic Acid

The primary method for synthesizing dl-aleprylic acid involves the electrolysis of a mixture comprising (cyclopent-2'-en-1'-yl)-acetic acid and the methyl monoester of heptanedioic acid. This approach, documented in a 1969 study, represents a classic example of electrochemical decarboxylation and ester cleavage in organic synthesis.

Reaction Mechanism and Conditions

Electrolysis facilitates the simultaneous oxidation and reduction of reactants at the anode and cathode, respectively. In this process, (cyclopent-2'-en-1'-yl)-acetic acid undergoes decarboxylation at the anode, releasing carbon dioxide and generating a cyclopentenyl radical. Concurrently, the methyl monoester of heptanedioic acid is hydrolyzed at the cathode, yielding heptanedioic acid and methanol. The radical intermediates subsequently recombine to form dl-aleprylic acid, a racemic mixture of the target compound.

Key parameters influencing the reaction include:

- Voltage : Applied potentials typically range between 5–10 V to ensure sufficient energy for bond cleavage without side reactions.

- Electrolyte : Aqueous acidic or basic media are employed to stabilize ionic intermediates.

- Temperature : Reactions are conducted at ambient conditions (20–25°C) to prevent thermal degradation.

Isolation and Purification

Post-electrolysis, the reaction mixture is acidified to precipitate dl-aleprylic acid, followed by filtration and recrystallization from ethanol or ethyl acetate. Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm purity and structural integrity.

Table 1: Typical Yields and Analytical Data for dl-Aleprylic Acid Synthesis

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| Melting Point | 98–100°C |

| Purity (GC) | ≥95% |

Comparative Analysis of Alternative Methods

While electrolysis remains the most documented method, theoretical approaches for aleprylic acid synthesis include enzymatic esterification and catalytic hydrogenation. However, these methods lack experimental validation in peer-reviewed literature.

Enzymatic Esterification Hypothetical Pathway

Hypothetically, lipase-catalyzed esterification of heptanedioic acid with cyclopentenol could yield this compound precursors. For instance, Candida antarctica lipase B (CAL-B) might facilitate transesterification under anhydrous conditions. This method would require optimization of:

- Substrate molar ratios (e.g., 1:2 heptanedioic acid to cyclopentenol).

- Solvent selection (e.g., tert-butanol or ionic liquids).

- Temperature (40–60°C) and reaction time (24–48 h).

Catalytic Hydrogenation Considerations

Reduction of cyclopentenyl heptanoate using palladium on carbon (Pd/C) or Raney nickel could theoretically produce this compound. Challenges include controlling over-reduction and avoiding ring-opening reactions.

Industrial-Scale Production Challenges

Scaling electrolytic synthesis presents hurdles such as:

- Energy Consumption : High voltages required for bulk reactions increase operational costs.

- Electrode Fouling : Carbon deposition on anode surfaces reduces efficiency over time.

- Product Separation : Complex workup steps are needed to isolate this compound from byproducts like methanol and unreacted esters.

Chemical Reactions Analysis

Types of Reactions: Aleprylic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into alcohols.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Aleprylic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and as an additive in certain products

Mechanism of Action

The mechanism of action of aleprylic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can integrate into cell membranes, affecting membrane fluidity and function. Additionally, this compound may interact with enzymes involved in lipid metabolism, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aleprylic acid is part of a homologous series of cyclopentenyl fatty acids. Below is a comparative analysis of its structural, physical, and biological properties relative to key analogs:

Table 1: Structural and Physical Properties of this compound and Homologs

Key Observations:

Structural Trends :

- The compounds differ in alkyl chain length, increasing by two carbons per homolog (e.g., C₁₂ for this compound vs. C₁₄ for Alepric acid) .

- All feature a 2-cyclopentenyl group, but the alkyl chain length influences solubility, melting point, and biological activity .

Physical Properties :

- Melting points increase with chain length due to enhanced van der Waals interactions (e.g., 32°C for this compound vs. 48°C for Alepric acid) .

- Optical rotation decreases with longer chains, suggesting conformational flexibility impacts chirality .

Biological Context: Higher homologs like hydnocarpic and chaulmoogric acids are better studied for their antimicrobial and leprostatic properties . this compound’s shorter chain may limit its efficacy in disrupting microbial membranes compared to longer-chain analogs .

Synthetic Accessibility :

- Lower homologs (e.g., Aleprolic acid, C₆) are challenging to isolate due to volatility and instability, whereas this compound and Alepric acid are more readily obtained via fractional crystallization .

Research Findings and Pharmacological Implications

- Antimicrobial Activity : Chaulmoogric acid (C₁₈) exhibits potent activity against Mycobacterium leprae, while this compound’s shorter chain likely reduces lipid bilayer disruption efficiency .

- Traditional Medicine: Hydnocarpus oils containing this compound are used in Ayurveda, but its specific therapeutic role remains underexplored compared to hydnocarpic acid .

- Structural-Activity Relationships : The cyclopentenyl moiety is critical for bioactivity; saturation or chain elongation modulates potency .

Q & A

Q. What are the primary natural sources and structural characteristics of Aleprylic acid?

this compound (cyclopentenyl heptanoic acid) is a cyclopentenyl fatty acid first isolated from the seeds of Hydnocarpus wightianus and Hydnocarpus anthelminticus. Its structure includes a cyclopentenyl ring attached to a seven-carbon aliphatic chain. Key physical properties include a melting point of 32°C and optical activity ([α] +90°) . Methodologically, structural confirmation requires gas chromatography (GC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to resolve cyclopentenyl substitution patterns and chain length .

Q. How is this compound isolated from natural sources, and what purification challenges exist?

Isolation involves vacuum distillation of ethyl esters derived from seed oils, followed by fractional crystallization. Challenges include separating homologs (e.g., alepric acid, chaulmoogric acid) due to similar polarity. Thin-layer chromatography (TLC) with iodine vapor visualization is used for preliminary separation, while high-performance liquid chromatography (HPLC) with UV detection (210–220 nm) improves resolution . Purity validation requires differential scanning calorimetry (DSC) to confirm melting point consistency and absence of eutectic mixtures .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H-NMR identifies cyclopentenyl protons (δ 5.2–5.6 ppm) and aliphatic chain protons (δ 1.2–2.3 ppm). ¹³C-NMR confirms the cyclopentenyl ring (δ 120–140 ppm) and carboxyl carbon (δ 170–180 ppm).

- MS : Electron ionization (EI-MS) shows molecular ion peaks at m/z 196 (C₁₂H₂₀O₂) and fragment ions at m/z 151 (cyclopentenyl loss) .

- IR : Strong absorption at 1700–1720 cm⁻¹ confirms the carboxylic acid group .

Advanced Research Questions

Q. How can synthetic routes to this compound derivatives be optimized, and what are key reaction pitfalls?

this compound’s cyclopentenyl group complicates derivatization. For ester synthesis, avoid strong acids to prevent ring-opening reactions. Use Mitsunobu conditions (DIAD, PPh₃) for stereospecific alcohol coupling. Monitor reactions via TLC (hexane:ethyl acetate, 8:2) and characterize products using 2D-NMR (COSY, HSQC) to confirm regiochemistry . Catalytic hydrogenation of the cyclopentenyl ring requires Pd/C at 50 psi H₂, but over-reduction to cyclopentane must be avoided by limiting reaction time .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected ¹H-NMR splitting or MS fragment patterns) may arise from impurities or isomerization. Cross-validate with:

- X-ray crystallography : Resolves absolute configuration for crystalline derivatives.

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Chromatographic co-injection : Spiking samples with authentic standards confirms retention time alignment .

Q. What experimental designs are recommended for studying this compound’s stability under varying conditions?

- Thermal stability : Use thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min, N₂ atmosphere) to detect decomposition.

- Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC.

- Oxidative stability : Accelerate oxidation with Fe²⁺/H₂O₂ and quantify peroxides via iodometric titration .

Q. How can bioactivity assays for this compound be standardized given its limited solubility?

- Solubilization : Use dimethyl sulfoxide (DMSO) for in vitro assays (final concentration ≤0.1% to avoid cytotoxicity).

- Emulsion preparation : For in vivo studies, mix with Tween-80 (1–5%) and saline.

- Dose-response validation : Include positive controls (e.g., chaulmoogric acid) and negative controls (vehicle-only) to assess specificity .

Methodological Guidelines

- Reproducibility : Document experimental parameters (e.g., vacuum distillation pressure, crystallization solvents) in detail, adhering to Beilstein Journal of Organic Chemistry standards .

- Data reporting : Provide raw spectral data (NMR, MS) in supplementary materials and reference published protocols for derivative synthesis .

- Ethical compliance : Disclose conflicts of interest and cite original isolation studies (e.g., Cole & Cardoso, 1939) to maintain academic integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.